molecular formula C8H7BrF2 B1359091 1-(2-Bromoethyl)-3,5-difluorobenzene CAS No. 958027-90-2

1-(2-Bromoethyl)-3,5-difluorobenzene

Cat. No.: B1359091
CAS No.: 958027-90-2
M. Wt: 221.04 g/mol
InChI Key: GNDFMCHYXPCYBW-UHFFFAOYSA-N
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Description

“1-(2-Bromoethyl)-3,5-difluorobenzene” is a halogenated organic compound. It contains a benzene ring, which is a six-membered ring with alternating double bonds, substituted with bromoethyl and difluoro groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized from a related compound through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with a bromoethyl group and two fluorine atoms. The exact positions of these substituents on the benzene ring would depend on the specific isomer of the compound .


Chemical Reactions Analysis

The compound, like other halogenated organic compounds, might undergo various chemical reactions, including nucleophilic substitution and elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Halogenated organic compounds generally have higher boiling points and densities compared to their non-halogenated counterparts .

Scientific Research Applications

Photodissociation Studies

1-(2-Bromoethyl)-3,5-difluorobenzene has been investigated in the context of photodissociation. Research using ab initio methods studied the C–Br photo-fragmentation of bromo-3,5-difluorobenzene, which is closely related to this compound. This study revealed a reaction coordinate combining carbon–bromine bond stretch and bromine out-of-plane bending on the S1 surface with an activation energy compatible with the observed picosecond time scale (Borg, 2007).

Organometallic Methods and Functionalization

The compound has been a subject in the exploration of structural opportunities through organometallic methods. Studies have shown the selective conversion of similar difluorobenzene derivatives into various benzoic acids and bromobenzoic acids, demonstrating the compound's potential in organic synthesis and functionalization (Schlosser & Heiss, 2003).

Suzuki-Miyaura Reactions

This compound and related compounds have been utilized in Suzuki-Miyaura reactions. Research demonstrated the one-pot synthesis of difluorinated ortho-terphenyls by site-selective Suzuki-Miyaura reactions with 1,2-dibromo-3,5-difluorobenzene, indicating the compound's role in facilitating complex organic syntheses (Sharif et al., 2010).

Synthesis and Structural Analysis

The compound has been studied for its application in the synthesis of complex organic molecules. For example, the facile synthesis and X-ray structure analysis of alkoxy-functionalized dibenzo[fg,op]naphthacenes involved the use of 1,3-bis(2-bromophenyl)-2,5-diphenylbenzenes, a process relevant to this compound (Cheng et al., 2003).

Safety and Hazards

Like other halogenated organic compounds, this compound might pose hazards such as skin and eye irritation, and respiratory discomfort. It might also be harmful if swallowed .

Future Directions

The compound could potentially be used in the synthesis of other organic compounds. Its utility would depend on its reactivity and the specific properties conferred by its bromoethyl and difluorobenzene groups .

Properties

IUPAC Name

1-(2-bromoethyl)-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDFMCHYXPCYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30614255
Record name 1-(2-Bromoethyl)-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958027-90-2
Record name 1-(2-Bromoethyl)-3,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958027-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromoethyl)-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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